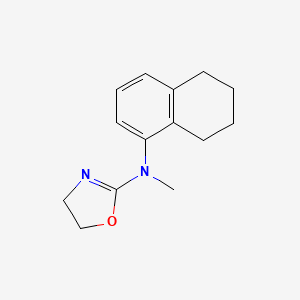
1-Naphthylamine, 5,6,7,8-tetrahydro-N-methyl-N-(2-oxazolin-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthylamine, 5,6,7,8-tetrahydro-N-methyl-N-(2-oxazolin-2-yl)- is a complex organic compound that belongs to the class of naphthylamines. This compound is characterized by the presence of a naphthalene ring system, which is partially hydrogenated, and an oxazoline ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 5,6,7,8-tetrahydro-N-methyl-N-(2-oxazolin-2-yl)- typically involves the following steps:
Hydrogenation of Naphthalene: The naphthalene ring is partially hydrogenated to form 5,6,7,8-tetrahydronaphthalene.
Amination: The tetrahydronaphthalene is then aminated to introduce the amine group, forming 5,6,7,8-tetrahydro-1-naphthylamine.
Formation of Oxazoline Ring: The final step involves the reaction of the amine with an appropriate oxazoline precursor under controlled conditions to form the oxazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient conversion and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthylamine, 5,6,7,8-tetrahydro-N-methyl-N-(2-oxazolin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated naphthalene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Naphthoquinones.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Halogenated or alkylated naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-Naphthylamine, 5,6,7,8-tetrahydro-N-methyl-N-(2-oxazolin-2-yl)- is used in various fields of scientific research:
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Naphthylamine, 5,6,7,8-tetrahydro-N-methyl-N-(2-oxazolin-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The naphthalene ring system provides a hydrophobic core that can interact with lipid membranes or hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthylamine, 5,6,7,8-tetrahydro-: Lacks the oxazoline ring, making it less versatile in certain applications.
1-Amino-5,6,7,8-tetrahydronaphthalene: Similar structure but without the N-methyl and oxazoline groups.
5-Aminotetralin: Another related compound with a similar core structure but different functional groups.
Uniqueness
1-Naphthylamine, 5,6,7,8-tetrahydro-N-methyl-N-(2-oxazolin-2-yl)- is unique due to the presence of both the oxazoline ring and the N-methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
102280-51-3 |
|---|---|
Fórmula molecular |
C14H18N2O |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
N-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C14H18N2O/c1-16(14-15-9-10-17-14)13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8H,2-3,5,7,9-10H2,1H3 |
Clave InChI |
GZNNPSLOTUSZII-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC2=C1CCCC2)C3=NCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















